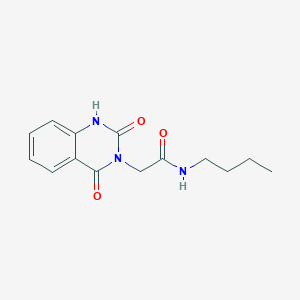

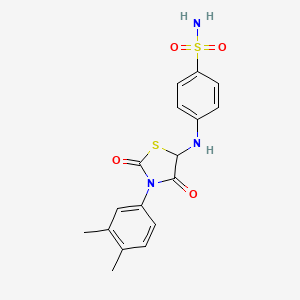

![molecular formula C14H20N2O4S B2785130 methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 551920-82-2](/img/structure/B2785130.png)

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, also known as Clopidogrel, is a widely used antiplatelet drug that is used to prevent blood clots in patients with cardiovascular diseases. This drug works by inhibiting platelet aggregation, which reduces the risk of thrombotic events.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form N-(4-methylphenyl)sulfonyl)piperidine. This intermediate is then reacted with methyl isocyanate to form the final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate.

Starting Materials

4-methylbenzenesulfonyl chloride, piperidine, methyl isocyanate

Reaction

Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature., Step 2: The resulting N-(4-methylphenyl)sulfonyl)piperidine is isolated by filtration and washed with cold dichloromethane., Step 3: N-(4-methylphenyl)sulfonyl)piperidine is dissolved in anhydrous dichloromethane and cooled to 0°C to 5°C. Methyl isocyanate is added dropwise to the reaction mixture and stirred for 2 hours at room temperature., Step 4: The final product, methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate, is isolated by filtration and washed with cold dichloromethane.

Mécanisme D'action

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate works by irreversibly binding to the P2Y12 receptor on platelets, which inhibits platelet aggregation. This reduces the risk of thrombotic events in patients with cardiovascular diseases.

Effets Biochimiques Et Physiologiques

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been shown to reduce platelet aggregation and inhibit thrombus formation. This reduces the risk of thrombotic events in patients with cardiovascular diseases. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been shown to reduce inflammation and oxidative stress in patients with cardiovascular diseases.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate is a widely used antiplatelet drug that has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. However, there are some limitations to using methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in lab experiments. For example, the irreversible binding of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate to the P2Y12 receptor can make it difficult to study the effects of other drugs on platelet aggregation.

Orientations Futures

There are several future directions for research on methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate. One direction is to study the efficacy of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in combination with other antiplatelet drugs. Another direction is to study the long-term effects of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate on cardiovascular outcomes. Additionally, there is a need for research on the optimal dosing of methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate in different patient populations.

Applications De Recherche Scientifique

Methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has been extensively studied for its efficacy in preventing thrombotic events in patients with cardiovascular diseases. It has been shown to reduce the risk of myocardial infarction, stroke, and death in patients with acute coronary syndrome. methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate has also been studied for its efficacy in preventing restenosis after percutaneous coronary intervention.

Propriétés

IUPAC Name |

methyl N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-11-3-5-13(6-4-11)21(18,19)16-9-7-12(8-10-16)15-14(17)20-2/h3-6,12H,7-10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMEQHHXBLUCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

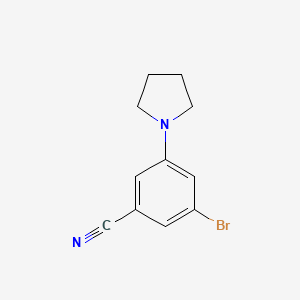

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

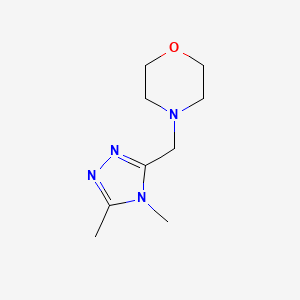

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

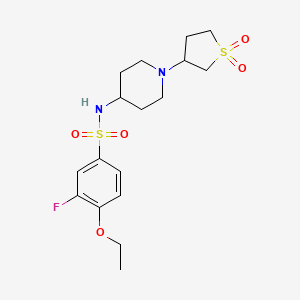

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-cyclohexyl-2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)butanamide](/img/structure/B2785061.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)